molecular formula C9H6ClNO B14134500 5-Chloro-2-phenyloxazole

5-Chloro-2-phenyloxazole

Cat. No.: B14134500
M. Wt: 179.60 g/mol
InChI Key: FLLAEOVVHJUJDE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyloxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a chlorine atom and a phenyl group attached to the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorobenzene-thiol with substituted benzaldehydes in methanol, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles .

Scientific Research Applications

5-Chloro-2-phenyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-5-phenyloxazole
  • 5-Chloro-2-methyl-oxazole
  • 2-Phenyl-oxazole

Comparison: 5-Chloro-2-phenyloxazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole

InChI

InChI=1S/C9H6ClNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H

InChI Key

FLLAEOVVHJUJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)Cl

Origin of Product

United States

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